3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones, and the thiadiazole ring can undergo reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloro group can participate in electrophilic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine: Lacks the chloro and propanamide groups, making it less versatile.
3-chloro-1,3,4-thiadiazole-2-amine: Lacks the ethylsulfanyl and propanamide groups, affecting its chemical reactivity and biological activity.
N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
Uniqueness
3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloro group allows for further functionalization, while the ethylsulfanyl group enhances its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWETWZSNHVZMLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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